molecular formula C23H24N4O3 B6583975 ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251672-31-7

ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate

Cat. No.: B6583975
CAS No.: 1251672-31-7
M. Wt: 404.5 g/mol
InChI Key: AKGNQGHBOJWRSV-UHFFFAOYSA-N
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Description

Ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.18484064 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and antitumor properties. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a naphthyridine moiety, which is often associated with various biological activities. Its chemical formula is C18H20N2O3C_{18}H_{20}N_2O_3, and it features both ethyl and benzoate groups that may contribute to its solubility and interaction with biological targets.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. According to a patent (US8921341B2), derivatives of this compound have shown effectiveness against viral infections by inhibiting viral replication processes. The mechanism involves interference with viral entry or replication within host cells, suggesting potential therapeutic applications in treating viral diseases .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Studies on related naphthyridine derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, naphthyridine-based compounds have been shown to target specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth in preclinical models .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and tumor growth.
  • Receptor Interaction : It might interact with cellular receptors that modulate immune responses or cell signaling pathways.
  • Induction of Apoptosis : Similar compounds have been reported to induce programmed cell death in cancer cells.

In Vitro Studies

In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines. For example, a study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cells, suggesting its potential as an anticancer agent .

Animal Models

Animal studies further support the efficacy of this compound in vivo. In murine models of viral infection, administration of this compound resulted in reduced viral loads compared to control groups. Additionally, tumor-bearing mice treated with this compound exhibited slower tumor growth rates and improved survival outcomes .

Properties

IUPAC Name

ethyl 4-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-3-30-23(29)16-7-9-17(10-8-16)26-20-18-11-6-15(2)25-21(18)24-14-19(20)22(28)27-12-4-5-13-27/h6-11,14H,3-5,12-13H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGNQGHBOJWRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.